molecular formula C8H4Cl2N2O B1420916 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole CAS No. 1178490-41-9

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No.: B1420916
CAS No.: 1178490-41-9
M. Wt: 215.03 g/mol
InChI Key: CYJHUZVIAQKYLV-UHFFFAOYSA-N
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Description

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C8H4Cl2N2O and a molecular weight of 214.04 g/mol. It is a versatile 1,2,4-oxadiazole derivative offered as a high-purity building block for pharmaceutical research and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its role as a bioisostere for ester and amide moieties, which can improve metabolic stability and pharmacokinetic properties of drug candidates . This particular derivative has been identified in preclinical research as a key structural motif in potent positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) . Compounds featuring this core structure have demonstrated significant antipsychotic-like and anxiolytic-like properties in animal models, highlighting its potential in the development of novel central nervous system (CNS) therapeutics . Beyond neuroscientific applications, the 1,2,4-oxadiazole pharmacophore is extensively investigated for its broad biological potential, including applications in anticancer and antimicrobial agent development . This compound serves as an essential synthetic intermediate for researchers exploring these and other therapeutic areas. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

5-chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-4-2-1-3-5(6)7-11-8(10)13-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJHUZVIAQKYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions include substituted oxadiazole derivatives, oxidized or reduced forms of the compound, and cycloaddition products with enhanced structural complexity.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chloro-substituted phenyl group attached to an oxadiazole ring. The presence of halogen atoms enhances its lipophilicity and metabolic stability, making it a valuable building block for synthesizing more complex heterocyclic compounds.

Chemistry

  • Building Block for Synthesis : 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole serves as a precursor in the synthesis of various heterocyclic compounds. Its unique structure allows for modifications that can lead to new chemical entities with enhanced properties.

Biological Applications

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It can inhibit bacterial enzymes crucial for cell wall synthesis, thereby leading to bacterial cell death .
  • Anticancer Properties : Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives have shown efficacy against various cancer cell lines, such as breast cancer (MCF-7) and glioblastoma (LN229). The compound's mechanism often involves inducing apoptosis in cancer cells by targeting specific molecular pathways .
  • Anti-inflammatory Effects : Some derivatives of oxadiazoles have demonstrated anti-inflammatory activities, making them candidates for further exploration in treating inflammatory diseases .

Medical Applications

  • Therapeutic Agent Development : Ongoing research aims to explore the potential of this compound as a therapeutic agent for various diseases. Its ability to interact with specific biological targets positions it as a candidate for drug development .

Industrial Applications

  • Agrochemicals : The compound is utilized in developing agrochemicals due to its biological activity against pests and pathogens affecting crops. Its efficacy in this area contributes to sustainable agricultural practices.
  • Materials Science : The unique chemical properties of this compound make it suitable for applications in materials science, particularly in developing heat-resistant polymers and fluorescent materials .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDerivatives showed IC50 values as low as 0.19 µM against HCT-116 cell lines .
Study BAntimicrobial PropertiesExhibited significant inhibition of bacterial growth at concentrations of 10^-5 M.
Study CAnti-inflammatory EffectsDemonstrated reduced inflammation markers in vitro .

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Structural Analogues

The following table compares 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole with structurally related 1,2,4-oxadiazoles and their properties:

Compound Name Molecular Formula Substituents (Position 3/5) Key Properties/Activities Reference ID
This compound C₈H₄Cl₂N₂O 2-Chlorophenyl (3), Cl (5) Antifungal, nematicidal potential
5-(2-Chlorophenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole C₁₄H₈ClN₃O₃ 2-Chlorophenyl (5), 3-nitrophenyl (3) Structural analog for SAR studies
5-Chloro-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole C₁₀H₉ClN₂O₃ 3,5-Dimethoxyphenyl (3), Cl (5) Enhanced solubility due to methoxy groups
5-Chloro-3-(oxan-4-yl)-1,2,4-oxadiazole C₇H₉ClN₂O₂ Oxan-4-yl (3), Cl (5) Improved metabolic stability
5-(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)-3-(2-chlorophenyl)-1,2,4-oxadiazole C₁₈H₁₂Cl₂N₄O Pyrazole (5), 2-chlorophenyl (3) Antitumor activity (cell line data pending)

Key Observations :

  • Substituents at position 3 significantly influence bioactivity.
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, which may enhance reactivity in biological systems.
  • Bulky substituents (e.g., pyrazole in ) may reduce cytotoxicity by limiting non-specific interactions.
Comparison with 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are isomers of 1,2,4-oxadiazoles but exhibit distinct properties:

Property 1,2,4-Oxadiazole Derivatives 1,3,4-Oxadiazole Derivatives Reference ID
Thermal Stability Moderate (decomposition >200°C) Higher stability due to resonance effects
Synthetic Accessibility Easier via amidoxime cyclization Requires hydrazide intermediates
Biological Activity Antifungal, nematicidal Antitumor (e.g., IC₅₀ = 2.72 μM in MCF-7)
Electron Delocalization Limited conjugation Enhanced conjugation across ring

Key Insight : While 1,3,4-oxadiazoles dominate in antitumor applications (e.g., compound 9i in ), 1,2,4-oxadiazoles like the target compound show promise in agrochemical contexts due to their balanced lipophilicity and synthetic versatility .

Pharmacological Activity Comparison

The table below highlights activity data for 1,2,4-oxadiazole derivatives:

Compound Activity Type IC₅₀/EC₅₀ (μM) Cell Line/Model Reference ID
This compound Antifungal Not reported Fusarium spp.
5-(2-Chlorophenyl)-3-(2H-chromen-3-yl)-1,2,4-oxadiazole Anticancer 8.5 HCT-116 (colon cancer)
[1,2,4]Triazole-3-thiol Cytotoxic Comparable to Vinblastine HCT-116
Bis-1,2,4-oxadiazole derivatives (e.g., 4b, 4g) Not specified N/A Structural studies

Key Findings :

  • The target compound’s antifungal activity is under investigation but lacks quantitative data compared to triazole derivatives (e.g., ).
  • Chromenyl-substituted analogs () exhibit moderate anticancer activity, suggesting that bulky aromatic groups at position 3 may enhance tumor cell inhibition.

Biological Activity

5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole is a derivative of the oxadiazole class of compounds, which have gained significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6Cl2N2O\text{C}_9\text{H}_6\text{Cl}_2\text{N}_2\text{O}

This compound features a chloro-substituted phenyl group and an oxadiazole ring, which contributes to its biological activity. The presence of halogen atoms is known to enhance the lipophilicity and metabolic stability of the compound.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,2,4-oxadiazoles. For instance, derivatives of 1,2,4-oxadiazoles have shown promising results against various cancer cell lines. A recent study revealed that certain oxadiazole derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values in the micromolar range .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
5-Cl-OxadiazoleMCF-712.5Induction of apoptosis via p53 pathway
5-Cl-OxadiazoleHeLa15.0Inhibition of HDAC activity
5-Cl-OxadiazoleA54910.0Disruption of tubulin polymerization

The mechanism of action involves the induction of apoptosis and inhibition of histone deacetylases (HDACs), which are crucial for cancer cell survival and proliferation .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. A study indicated that oxadiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be lower than those of standard antibiotics like ciprofloxacin .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteria TypeMIC (µg/mL)Zone of Inhibition (mm)
5-Cl-OxadiazoleStaphylococcus aureus820
5-Cl-OxadiazoleE. coli1615
5-Cl-OxadiazolePseudomonas aeruginosa3212

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazoles have been well-documented. In preclinical models, compounds similar to this compound demonstrated significant reductions in edema and inflammatory markers. The anti-inflammatory effects were comparable to those of established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 3: Anti-inflammatory Effects

CompoundModelDose (mg/kg)Effectiveness (%)
5-Cl-OxadiazoleRat Paw Edema5065
IndomethacinRat Paw Edema1070

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazoles in clinical settings. For example:

  • Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced melanoma treated with a novel oxadiazole derivative showed a response rate of approximately 30%, with manageable side effects.
  • Case Study on Antibacterial Resistance : Research indicated that oxadiazoles could overcome resistance mechanisms in bacteria that typically evade conventional antibiotics.

Q & A

Q. What are the standard synthetic routes for preparing 5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation reactions. For example, a related oxadiazole derivative was synthesized by reacting 2,4-dichloro-N′-hydroxy-benzamidine with benzoyl chloride in pyridine at 114°C for 1.5 hours, followed by purification via column chromatography and recrystallization in dichloromethane (yield: 76%) . Key intermediates like 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole are often used as precursors . Reaction optimization may require adjusting stoichiometry, solvent choice (e.g., pyridine for acid scavenging), and heating duration.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Core characterization methods include:

  • IR spectroscopy : To confirm functional groups (e.g., C=N stretch near 1600 cm⁻¹, C-Cl stretches at 700–800 cm⁻¹) .
  • NMR (¹H and ¹³C) : To verify substituent positions and aromatic coupling patterns. For example, chlorine substituents induce distinct deshielding effects in ¹³C NMR .
  • Mass spectrometry (MS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxadiazole core .
  • Elemental analysis : To validate purity and stoichiometry (C, H, N, Cl percentages) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example, in the related compound 3-(2,4-dichlorophenyl)-5-phenyl-1,2,4-oxadiazole, the oxadiazole ring was nearly coplanar with one benzene ring (dihedral angle: 2.3°) but twisted relative to the other (9.5°). C-H···Cl hydrogen bonds formed infinite chains along the crystallographic c-axis, influencing packing and stability . Such data can guide structure-activity relationship (SAR) studies by correlating conformation with bioactivity.

Q. What methodologies are used to evaluate the biological activity of 1,2,4-oxadiazole derivatives?

Common approaches include:

  • In vitro assays : Anti-inflammatory activity via COX-2 inhibition screening; antimicrobial activity using MIC (minimum inhibitory concentration) tests against bacterial/fungal strains .
  • Comparative analysis : Benchmarking against standard drugs (e.g., ampicillin for antibacterial studies) to quantify efficacy .
  • Ulcerogenicity and lipid peroxidation assays : To assess safety profiles in drug development .

Q. How should researchers address contradictions in spectral or crystallographic data?

  • Cross-validation : Use complementary techniques (e.g., NMR and X-ray) to resolve discrepancies. For instance, unexpected ¹H NMR splitting may arise from dynamic effects, which crystallography can clarify .
  • Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or optimize geometries for comparison with experimental data .
  • Reproducibility checks : Re-synthesize the compound under controlled conditions to rule out impurities or polymorphic variations .

Q. How can substituent effects on the oxadiazole core be systematically studied?

  • SAR libraries : Synthesize analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) on the phenyl rings. For example, replacing 2-chlorophenyl with 4-methoxyphenyl alters electronic properties and bioactivity .
  • Pharmacophore mapping : Use molecular docking (e.g., MOE software ) to identify key interactions with target proteins (e.g., COX-2 or microbial enzymes).
  • Thermodynamic studies : Measure solubility, logP, and stability to correlate physicochemical properties with activity .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for a Related Oxadiazole Derivative

ParameterValueSignificance
Dihedral angle (oxadiazole vs. C9-C14 ring)2.3° Indicates coplanarity for conjugation
Dihedral angle (oxadiazole vs. C1-C6 ring)9.5° Suggests steric hindrance or electronic effects
C-H···Cl interaction distance2.85–3.10 Å Stabilizes crystal packing via weak hydrogen bonds

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low cyclocondensation yieldOptimize solvent (e.g., pyridine) and heating time
Purification difficultiesUse silica gel chromatography with gradient elution
Halogen exchange side reactionsEmploy controlled stoichiometry of benzoyl chloride

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(2-chlorophenyl)-1,2,4-oxadiazole

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